Cytosporone B
Description
Ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate, commonly known as Cytosporone B (CAS: 321661-62-5), is a bioactive compound with the molecular formula C₁₈H₂₆O₅ and a molecular weight of 322.40 g/mol . Its structure comprises a phenyl ring substituted with hydroxyl groups at positions 3 and 5, an octanoyl (C8 acyl) chain at position 2, and an ethyl acetate moiety (Figure 1). This compound is a potent agonist of the Nur77 nuclear receptor, making it significant in cancer therapeutics research .
Properties
IUPAC Name |
ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-3-5-6-7-8-9-15(20)18-13(11-17(22)23-4-2)10-14(19)12-16(18)21/h10,12,19,21H,3-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVWQQKSNZLUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=C(C=C(C=C1O)O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443557 | |
| Record name | CYTOSPORONE B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321661-62-5 | |
| Record name | CYTOSPORONE B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytosporone B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytosporone B typically involves the use of commercially available starting materials. One common synthetic route starts with 1-(3,5-dihydroxyphenyl)ethanone, which undergoes a series of reactions including aldol condensation, cyclization, and oxidation to yield this compound . The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound involves the fermentation of specific fungal strains that naturally produce the compound. The fermentation process is optimized to maximize yield, followed by extraction and purification using chromatographic techniques . This method ensures a sustainable and scalable production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Cytosporone B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted analogs with different functional groups. These products have been studied for their enhanced biological activities .
Scientific Research Applications
Cytosporone B has a wide range of scientific research applications:
Mechanism of Action
Cytosporone B exerts its effects by binding to the nuclear orphan receptor NR4A1 (Nur77). This binding induces a conformational change in the receptor, activating its transcriptional activity. The activated NR4A1 regulates the expression of genes involved in apoptosis, inflammation, and immune response . This compound also disrupts microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Analog with Extended Acyl Chain: Pentyl (3,5-Dihydroxy-2-Nonanoylphenyl)acetate
A closely related compound, pentyl (3,5-dihydroxy-2-nonanoylphenyl)acetate (CAS: Not specified), replaces this compound’s ethyl ester with a pentyl ester and extends the acyl chain to nonanoyl (C9) (Figure 2) .
Impact of Modifications :
- Pentyl ester : Increases steric bulk, which may alter binding kinetics to Nur77 compared to the smaller ethyl group.
Core Structure Variants
Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)acetate
This compound (CAS: Not specified) features a benzofuran core substituted with bromo and ethyl sulfinyl groups, diverging from this compound’s dihydroxyphenyl backbone (Figure 3) .
| Property | This compound | Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)acetate |
|---|---|---|
| Core Structure | Dihydroxyphenyl | Benzofuran |
| Functional Groups | 3,5-Dihydroxy, octanoyl | Bromo, ethyl sulfinyl |
| Hydrogen Bonding | Strong (via -OH groups) | Weak (sulfinyl group less polar than -OH) |
| Bioactivity | Nur77 agonist | Unreported; likely distinct due to structural differences |
Key Differences :
- The absence of hydroxyl groups in the benzofuran derivative limits hydrogen-bonding interactions critical for Nur77 binding.
- The bromo and sulfinyl groups introduce steric and electronic effects unsuitable for Nur77’s binding pocket.
Ethyl 2-Phenylacetoacetate
A simpler analog (CAS: 5413-05-8) retains the phenyl and ethyl ester groups but lacks the dihydroxy and octanoyl moieties (Figure 4) .
| Property | This compound | Ethyl 2-Phenylacetoacetate |
|---|---|---|
| Core Structure | Dihydroxyphenyl | Phenylacetoacetate |
| Functional Groups | 3,5-Dihydroxy, octanoyl | Acetoacetyl, phenyl |
| Bioactivity | Nur77 agonist | Used as a synthetic precursor, no Nur77 role |
Functional Insights :
- The dihydroxy and octanoyl groups in this compound are indispensable for Nur77 activation.
- Ethyl 2-phenylacetoacetate serves primarily in organic synthesis, highlighting the specificity of this compound’s structure for biological activity.
Research Findings and Implications
Role of Acyl Chain Length
- Octanoyl (C8) vs. Nonanoyl (C9): Molecular dynamics simulations suggest that the C8 chain in this compound optimally fills Nur77’s hydrophobic binding pocket. Extending to C9 may disrupt this interaction due to steric clashes .
- Shorter Chains (e.g., Hexanoyl): Preliminary studies indicate reduced agonist activity, emphasizing the necessity of the C8 chain for potency .
Hydrogen Bonding and Solubility
- This compound’s 3,5-dihydroxy groups form strong hydrogen bonds with Nur77’s Arg-413 and Asp-415 residues, critical for activation .
- The ethyl ester balances solubility (via polar ester group) and lipophilicity (via phenyl and acyl chains), whereas bulkier esters (e.g., pentyl) reduce solubility without enhancing activity .
Biological Activity
Ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate, also known as Cytosporone B, is a compound of significant interest due to its biological activities, particularly in cancer research. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a phenolic backbone with hydroxyl groups and an octanoyl side chain. This structure is crucial for its interaction with biological targets, particularly the nuclear receptor Nur77.
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₂₆O₅ |
| Molecular Weight | 314.39 g/mol |
| CAS Number | 10687292 |
| Solubility | Soluble in organic solvents |
This compound acts as an agonist for the nuclear receptor Nur77 (NR4A1). It has been shown to induce apoptosis in cancer cells through the activation of Nur77, which translocates from the nucleus to mitochondria. This translocation triggers mitochondrial apoptosis pathways, thereby promoting cell death in tumor cells.
Key Findings:
- Apoptosis Induction : this compound induces apoptosis in various cancer cell lines by activating Nur77. This mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic factors.
- Antitumor Activity : In vivo studies using xenograft models demonstrated that this compound significantly inhibits tumor growth compared to control groups. The compound was administered at doses of 10 mg/kg body weight every other day, leading to notable reductions in tumor size and increased apoptosis markers in tumor tissues .
Case Studies
-
Xenograft Model Study :
- Objective : To evaluate the antitumor efficacy of this compound.
- Method : Male athymic BALB/c nude mice were injected with BGC-823 gastric cancer cells. This compound was administered intratumorally.
- Results : Significant reduction in tumor volume was observed after treatment with this compound compared to control groups. Histological analysis revealed increased apoptotic cells within treated tumors .
- Mechanistic Study :
Comparative Biological Activity
This compound's activity can be compared with other compounds that target similar pathways:
| Compound | Mechanism | Efficacy (IC50) |
|---|---|---|
| This compound | Nur77 Agonist | 20 µM |
| N-amyl 2-(1-nonanoyl)phenylacetate | Nur77 Agonist | 15 µM |
| Fingolimod | S1P Receptor Modulator | 0.067 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
